2-Oxaspiro[3.5]nonan-7-amine
Overview
Description
2-Oxaspiro[3.5]nonan-7-amine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Biological Activity
2-Oxaspiro[3.5]nonan-7-amine is a compound with a unique spirocyclic structure characterized by its molecular formula and a molecular weight of 141.21 g/mol. The presence of an amine functional group at the 7-position contributes to its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structural representation of this compound can be depicted using the SMILES notation: C1CC2(C1)CCC(CO2)N
. Its spirocyclic framework includes an oxygen atom integrated into the structure, which is crucial for its reactivity and interactions with biomolecules.
Property | Value |
---|---|
Molecular Formula | C8H15NO |
Molecular Weight | 141.21 g/mol |
IUPAC Name | This compound |
Purity | ≥97% |
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in medicinal chemistry and drug development contexts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group facilitates hydrogen bonding, which can influence protein structure and function, potentially leading to therapeutic applications.
Case Studies and Research Findings
-
Inhibition of KRAS G12C Mutant Protein
A study explored derivatives of spirocyclic compounds, including those similar to this compound, as covalent inhibitors against the KRAS G12C mutant protein, which is implicated in various cancers. The research demonstrated that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the spirocyclic framework could enhance biological activity against oncogenic targets . -
Antitumor Activity
Another investigation highlighted the antitumor effects of compounds derived from spirocyclic structures in xenograft mouse models. These compounds showed dose-dependent efficacy, indicating that structural features like those in this compound could be pivotal for developing new cancer therapies .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Oxaspiro[3.5]nonan-7-amine | C8H15NO | Different positioning of the oxaspiro group |
7-Oxaspiro[3.5]nonan-1-amine | C8H15NO | Variation in amine position affects reactivity |
This compound | C8H15NO | Similar spirocyclic structure but distinct functional groups |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in medicinal chemistry:
- Drug Development : Its ability to modulate biological pathways positions it as a candidate for further exploration in drug design.
- Material Science : The compound's structural characteristics may also lend themselves to applications in developing novel materials .
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQNRYRGUMKTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502580-43-9 | |
Record name | 2-oxaspiro[3.5]nonan-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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